molecular formula C15H13BrN2O5 B4405552 5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide

5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide

Cat. No.: B4405552
M. Wt: 381.18 g/mol
InChI Key: AYQWHVCVLHRROW-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a nitrophenyl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The process begins with the preparation of 2-methoxy-4-methyl-3-nitropyridine by reacting 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol. The resulting product is then brominated using bromine in acetic acid at elevated temperatures to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 5-bromo-2-methoxy-N-(4-methoxy-3-aminophenyl)benzamide.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide is utilized in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can form hydrogen bonds and van der Waals interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 5-bromo-2-methoxy-4-methyl-3-nitropyridine
  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde

Comparison: 5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-methoxy-N-(4-methoxy-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5/c1-22-13-5-3-9(16)7-11(13)15(19)17-10-4-6-14(23-2)12(8-10)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQWHVCVLHRROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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